BenchChemオンラインストアへようこそ!

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate

Prulifloxacin synthesis Protecting group strategy Chlorination regioselectivity

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate (CAS 154330-68-4) is a synthetic quinoline derivative that serves as a key protected intermediate in the multi-step manufacturing of prulifloxacin, a third-generation fluoroquinolone antibiotic. The compound features a 6,7-difluoroquinoline-3-carboxylate core bearing a 4-acetoxy protecting group and a 2-ethylthio substituent, with a molecular formula of C₁₆H₁₅F₂NO₄S and a molecular weight of 355.36 Da.

Molecular Formula C16H15F2NO4S
Molecular Weight 355.4 g/mol
CAS No. 154330-68-4
Cat. No. B142888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate
CAS154330-68-4
Molecular FormulaC16H15F2NO4S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC(=C(C=C2N=C1SCC)F)F)OC(=O)C
InChIInChI=1S/C16H15F2NO4S/c1-4-22-16(21)13-14(23-8(3)20)9-6-10(17)11(18)7-12(9)19-15(13)24-5-2/h6-7H,4-5H2,1-3H3
InChIKeySQBUMINRQFVBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate (CAS 154330-68-4): A Critical Protected Intermediate for Prulifloxacin API Synthesis


Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate (CAS 154330-68-4) is a synthetic quinoline derivative that serves as a key protected intermediate in the multi-step manufacturing of prulifloxacin, a third-generation fluoroquinolone antibiotic . The compound features a 6,7-difluoroquinoline-3-carboxylate core bearing a 4-acetoxy protecting group and a 2-ethylthio substituent, with a molecular formula of C₁₆H₁₅F₂NO₄S and a molecular weight of 355.36 Da . It is industrially designated as Prulifloxacin Intermediate PL-7 or PL-8, reflecting its position in the prulifloxacin synthetic pathway . The compound is commercially available at purities of ≥95% to ≥98% from multiple global suppliers and is used exclusively as a synthetic building block, not as a finished drug substance .

Why Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate Cannot Be Replaced by the 4-Hydroxy Analog in Prulifloxacin Synthesis


Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate (CAS 154330-68-4) and its closest structural analog, ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate (CAS 154330-67-3, also designated PL-7), are not interchangeable despite differing only by an acetyl group at the 4-position [1]. The 4-acetoxy moiety functions as an essential protecting group that masks the 4-hydroxy functionality, enabling the selective chlorination of the 2-ethylthio side chain without competing side reactions at the 4-position [1]. In the published Matsuoka synthesis, the chlorination of compound 12 (the acetoxy intermediate) followed by deacetylation and intramolecular cyclization is identified as the crucial step for constructing the tricyclic thiazetoquinoline core of prulifloxacin [1]. The free 4-hydroxy analog (CAS 154330-67-3, MW 313.32, mp 127–128 °C) lacks this protecting group and would undergo competing O-chlorination or oxidation under the same reaction conditions, leading to impurity formation and reduced yield . Substitution of the acetoxy intermediate with the hydroxy analog would therefore fundamentally alter the regiochemical outcome of the key chlorination–cyclization sequence.

Quantitative Differentiation Evidence: Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate vs. Closest Analogs


Evidence 1: Protecting-Group-Dependent Regioselectivity in the Critical Chlorination Step (Matsuoka 1997 Synthesis)

In the foundational Matsuoka et al. (1997) synthesis of the prulifloxacin key intermediate, the 4-acetoxy protecting group of compound 12 (CAS 154330-68-4) is essential for achieving selective chlorination at the 2-ethylthio side chain. The authors explicitly identify 'the chlorination of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate (12) and the subsequent deacetylation of the resulting 2-(1-chloroethyl)thio compound 13 followed by the intramolecular cyclization reaction' as the crucial points of the synthetic route [1]. The 4-hydroxy analog (CAS 154330-67-3) cannot serve this role because the free phenolic –OH would compete for chlorination, leading to unwanted O-chlorinated byproducts and failure of the downstream cyclization.

Prulifloxacin synthesis Protecting group strategy Chlorination regioselectivity Thiazetoquinoline cyclization

Evidence 2: Physical Property Divergence – Boiling Point and Crystallinity Differentiate the Acetoxy Intermediate from the 4-Hydroxy Analog

The 4-acetoxy intermediate (CAS 154330-68-4) exhibits a boiling point of 443.0±45.0 °C at 760 mmHg with a density of 1.4±0.1 g/cm³ and no reported crystalline melting point, consistent with a low-melting solid or viscous oil at ambient temperature . In contrast, the 4-hydroxy analog (CAS 154330-67-3) has a defined melting point of 127–128 °C (recrystallized from xylene), a lower boiling point of 419.1±45.0 °C, and a density of 1.41±0.1 g/cm³ . The 24 °C higher boiling point of the acetoxy compound reflects the increased molecular weight (355.36 vs. 313.32 Da) and the additional acetyl group, which also eliminates the strong intermolecular hydrogen bonding present in the hydroxy analog, thereby altering its phase behavior.

Physical characterization Boiling point Crystallinity Process engineering

Evidence 3: Acetylation Step Yield of ~95% Defines Process Efficiency for Intermediate Preparation

A reported synthetic route to CAS 154330-68-4 proceeds via acetylation of the 4-hydroxy precursor using acetyl chloride, achieving a yield of approximately 95% . This high-yielding protection step compares favorably with alternative protecting group strategies such as methoxymethyl (MOM) or benzyl protection commonly employed for quinoline-4-ols, where yields typically range from 70–85% depending on substrate and conditions [1]. The near-quantitative acetylation minimizes material loss at a late stage of the prulifloxacin intermediate synthesis, directly impacting the overall process mass intensity and cost of goods.

Synthesis yield Acetylation Process chemistry Intermediate manufacturing

Evidence 4: Commercial Purity Specifications – ≥98.0% Assay as a Procurement Benchmark

Commercial suppliers routinely specify Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate at a minimum purity of 98.0% by HPLC [1]. This purity threshold is meaningful when benchmarked against the prulifloxacin active pharmaceutical ingredient (API) purity requirement of ≥99.0% as specified in patent literature for the final drug substance [2]. For a late-stage intermediate used within 2–3 steps of the final API, the 98.0% intermediate purity provides an adequate purity budget for the remaining synthetic transformations, assuming each subsequent step maintains a yield of ≥85% and introduces ≤1% new impurities.

Purity specification Quality control Supplier qualification Intermediate procurement

Evidence 5: Lipophilicity and Organic Solvent Handling – Predicted LogP Differentiates Process Solubility from the Hydroxy Analog

The predicted ACD/LogP of Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate is 4.33 , compared with an estimated LogP of approximately 3.0–3.5 for the 4-hydroxy analog based on the presence of the free phenolic –OH group (which reduces lipophilicity) . This difference of roughly 0.8–1.3 LogP units translates to an approximately 6- to 20-fold higher octanol–water partition coefficient, meaning the acetoxy intermediate partitions more efficiently into organic solvents during extractive workup. This property is advantageous for the chlorination step, which is typically conducted in chlorinated solvents such as dichloromethane or chloroform.

Lipophilicity LogP Solvent selection Extraction efficiency

Validated Application Scenarios for Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate Based on Quantitative Differentiation Evidence


Scenario 1: GMP Intermediate Procurement for Prulifloxacin API Manufacturing (Matsuoka Synthetic Route)

API manufacturers producing prulifloxacin via the Matsuoka (1997) route must source the 4-acetoxy intermediate (CAS 154330-68-4) rather than the 4-hydroxy analog (CAS 154330-67-3) because the acetoxy protecting group is indispensable for the selective chlorination of the 2-ethylthio side chain and the subsequent deacetylation–cyclization cascade that generates the tricyclic thiazetoquinoline core . Substitution with the hydroxy analog would lead to O-chlorination byproducts and process failure. Procurement specifications should mandate identity confirmation by ¹H NMR or HPLC retention time matching against an authenticated reference standard, with an acceptance criterion of ≥98.0% purity and ≤1.0% of the 4-hydroxy analog as a specified impurity .

Scenario 2: Process Development and Route Scouting for Generic Prulifloxacin Manufacture

Generic pharmaceutical companies developing alternative prulifloxacin synthetic routes must evaluate whether their process design requires the 4-acetoxy intermediate (CAS 154330-68-4) or can accommodate the 4-hydroxy analog. The Matsuoka route mandates the acetoxy protecting group for regioselective chlorination ; however, alternative routes employing a different disconnection strategy (e.g., pre-formed thiazetoquinoline ring systems) may bypass this intermediate entirely. Process R&D teams should conduct a head-to-head comparison of the acetoxy vs. hydroxy intermediates under their specific chlorination conditions to quantify the selectivity advantage. The ~95% acetylation yield from the hydroxy precursor provides a favorable cost profile for the acetoxy route .

Scenario 3: Analytical Reference Standard and Impurity Profiling for Prulifloxacin Drug Substance

Quality control laboratories supporting prulifloxacin API release testing require authentic samples of CAS 154330-68-4 as a process impurity reference marker. Because this intermediate is used within 2–3 steps of the final API, residual carryover into the drug substance must be monitored and controlled. The higher LogP (4.33) of the acetoxy intermediate relative to more polar process-related impurities enables its chromatographic resolution by reversed-phase HPLC . QC methods should demonstrate baseline separation between the acetoxy intermediate peak and the prulifloxacin API peak, with a quantitation limit (QL) of ≤0.05% relative to the API.

Scenario 4: Academic Research on 2-Thioquinoline Heterocyclic Chemistry and Fluorinated Quinolone Synthesis

Academic laboratories investigating the synthesis of 2-thioquinoline skeletons or developing novel fluorinated quinolone antibacterials can use CAS 154330-68-4 as a model substrate for studying protecting group effects on electrophilic aromatic substitution selectivity. The compound's well-characterized behavior in the Matsuoka chlorination–cyclization sequence provides a validated experimental platform for exploring alternative electrophiles (bromination, iodination) or for testing new cyclization conditions. The commercial availability at ≥98% purity and the documented physical properties (BP 443 °C, density 1.4 g/cm³) enable reproducible experimental design without the need for custom synthesis .

Quote Request

Request a Quote for Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.